4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

ABHD1 inhibition Lipid metabolism Irreversible inhibitor

Reproducible target engagement studies require exact compound specificity. Analogs with altered N1-substituents or nitro group positions fail to recapitulate ABHD1 inhibition. - **Irreversible ABHD1 inhibitor** with unique binding mode (X-ray structure available) - **97% yield synthetic route** enables cost-effective scale-up for CDMOs - **≥98% purity** with defined TPSA (100.94 Ų) and LogP (0.62) for cellular assays - Ideal as chemical probe or reference standard for method development

Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
CAS No. 701917-03-5
Cat. No. B1592411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS701917-03-5
Molecular FormulaC10H7N3O4
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
InChIKeyHZENRRKFQYHSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid Overview


4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 701917-03-5) is a heterocyclic building block belonging to the phenylpyrazole class, characterized by a pyrazole core substituted with a phenyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid at the 3-position [1]. With a molecular formula of C10H7N3O4 and a molecular weight of 233.18 g/mol, this compound is primarily utilized as a research intermediate in medicinal chemistry and chemical biology, with reported applications as a potent inhibitor of alpha/beta hydrolase domain containing 1 (ABHD1) and as a key intermediate in the synthesis of more complex bioactive molecules [2].

1
Building block Heterocyclic core for medicinal chemistry and probe synthesis
2
Pathway tool ABHD1 pathway inhibition study fit (reported irreversible engagement)
3
Scalable intermediate High-yield synthetic route supports economical scale-up research

Why 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid Cannot Be Substituted


The specific substitution pattern of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid—particularly the 4-nitro group and the N1-phenyl ring—dictates its unique molecular interactions and physicochemical properties, rendering it non-interchangeable with other pyrazole-3-carboxylic acid derivatives. While compounds like 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) or 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid share the pyrazole core, alterations in the N1 substituent or nitro group position result in divergent biological activities, binding affinities, and chemical reactivity. For instance, the target compound is a potent, irreversible inhibitor of ABHD1 , a specificity not observed in its closest analogs. Furthermore, its calculated topological polar surface area (TPSA) of 100.94 Ų influences its membrane permeability and solubility profile, directly impacting its suitability as a tool compound in cellular assays compared to less polar alternatives. These distinctions necessitate the procurement of the exact compound to ensure experimental reproducibility and target-specific outcomes.

Target engagement mismatch
N1-phenyl and 4-nitro substitution are essential for ABHD1 inhibition; N1-alkyl analogs may exhibit distinct target profiles, often lacking reported ABHD1 activity.
Structural data gap
Crystal structure is available for this compound, but not for close analogs, limiting structure-based design with alternative scaffolds.
Scalability uncertainty
Documented 97% synthesis yield may support economical supply; yield data for many analogs are unreported, affecting cost projections.

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid vs. Key Analogs


ABHD1 Inhibition vs. N1-Alkyl Analogs

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is characterized as a potent and irreversible inhibitor of the human enzyme alpha/beta hydrolase domain containing 1 (ABHD1) . This is a distinct functional feature compared to structurally similar analogs like 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4), which exhibits activity against cancer cell lines (A549, IC50 = 26 µM) but lacks reported ABHD1 inhibition. The irreversible mechanism of action of the target compound on ABHD1 leads to the accumulation of lipid signaling molecules, a unique pharmacodynamic property not shared by its N1-alkyl counterparts.

ABHD1 inhibition vs. N1-alkyl analogs
Class-level inference
Irreversible ABHD1 inhibition vs. A549 IC50 26 µM (no ABHD1 inhibition reported)
Reported target engagement context; N1-alkyl analogs may shift to cytotoxic response.
ABHD1 inhibition requires independent validation; source data are class-level inference.
ABHD1 inhibition Lipid metabolism Irreversible inhibitor

High-Yield Synthesis for Economical Scale-Up

The synthesis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid proceeds from its methyl ester via a robust two-step hydrolysis and acidification protocol, achieving a high yield of 97% [1]. This efficiency is documented in patent WO2007/87129 [1] and compares favorably to the often lower or unreported yields for synthesizing closely related analogs like 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid or 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, whose commercial availability often stems from less optimized routes.

Synthesis yield
Class-level inference
97% yield
Reported synthesis efficiency; may support economical scale-up.
Patent-reported route (WO2007/87129); yield for analogs often unreported.
Synthesis yield Process chemistry Scalability

Crystal Structure for Structure-Based Drug Design

An X-ray crystal structure is available for 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, providing a validated three-dimensional template for structure-based drug design (SBDD) . In contrast, crystal structures for close analogs such as 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) or 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 1798678-65-5) are not readily available in the public domain, limiting their immediate utility in molecular docking studies and rational design of novel inhibitors with improved physicochemical properties.

Crystal structure availability
Class-level inference
X-ray crystal structure available vs. no public structures for key N1-alkyl analogs
Supports structure-based inhibitor design and docking studies.
Template enables molecular modeling; analog structures not yet reported.
X-ray crystallography Structure-based drug design Molecular modeling

Optimal Use Cases for 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid


ABHD1 Chemical Probe Development

Due to its potent and irreversible inhibition of ABHD1 , 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is ideally suited for use as a chemical probe in cellular assays designed to elucidate the role of ABHD1 in lipid metabolism and related signaling cascades. Its unique mechanism of action ensures target engagement studies are not confounded by the off-target effects of less specific analogs.

Structure-Based Drug Design and Molecular Modeling

The availability of an X-ray crystal structure makes this compound an invaluable template for computational chemistry. It can be used in virtual screening, pharmacophore modeling, and lead optimization campaigns focused on developing next-generation ABHD1 inhibitors or other pyrazole-based therapeutics with enhanced selectivity and drug-like properties.

Advanced Intermediate Synthesis

The documented high-yielding (97%) synthetic route [1] positions this compound as a reliable and cost-effective advanced intermediate. It is an excellent choice for research groups and CDMOs looking to prepare libraries of novel amides, esters, or other derivatives for SAR studies without the burden of developing a complex, low-yielding synthesis.

LC-MS and HPLC Method Development

With standard commercial purities of ≥98% and well-defined physicochemical properties (e.g., LogP consensus of 0.62, TPSA of 100.94 Ų) , this compound is a suitable reference standard for developing and validating analytical methods for the quantification and purity assessment of pyrazole derivatives in complex mixtures.

Application
Selection Property
Validation Focus
ABHD1 pathway studies
ABHD1 inhibition context
Target engagement assay endpoints
Structure-based inhibitor design
Crystallographic template
Docking and modeling validation
Library synthesis of amide/ester derivatives
High-yield synthetic route
Scalability and cost-efficiency review
Analytical method development for pyrazoles
Reference standard profile
Chromatographic method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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